molecular formula C17H13ClN4O3 B11201814 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11201814
M. Wt: 356.8 g/mol
InChI Key: TVIFDAUSNYAKOQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a benzodioxole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of the triazole intermediate with a benzodioxole derivative under suitable conditions.

    Attachment of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the triazole-benzodioxole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C17H13ClN4O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H13ClN4O3/c18-12-3-1-2-4-14(12)22-9-13(20-21-22)17(23)19-8-11-5-6-15-16(7-11)25-10-24-15/h1-7,9H,8,10H2,(H,19,23)

InChI Key

TVIFDAUSNYAKOQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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